4-(Quinoline-8-sulfonamido)benzoic acid
Overview
Description
4-(Quinoline-8-sulfonamido)benzoic acid is an organic compound with the molecular formula C16H12N2O4S and a molecular weight of 328.35 g/mol . This compound is characterized by the presence of a quinoline ring system attached to a benzoic acid moiety through a sulfonamide linkage. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoline-8-sulfonamido)benzoic acid typically involves the reaction of 8-aminoquinoline with 4-sulfamoylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinoline-8-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonic acid or sulfone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Quinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinoline-8-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
4-(Quinoline-8-sulfonyl)benzoic acid: Similar structure but lacks the amide linkage.
4-(Quinoline-8-sulfonamido)phenylacetic acid: Similar structure with an acetic acid moiety instead of benzoic acid.
4-(Quinoline-8-sulfonamido)benzamide: Similar structure with a benzamide moiety instead of benzoic acid.
Uniqueness: 4-(Quinoline-8-sulfonamido)benzoic acid is unique due to its specific combination of a quinoline ring, sulfonamide linkage, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-(Quinoline-8-sulfonamido)benzoic acid is a compound with notable potential in medicinal chemistry, characterized by its unique structural features, which include a quinoline ring and a sulfonamide linkage. This compound has garnered attention for its biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of this compound is C16H12N2O4S, with a molecular weight of approximately 328.34 g/mol. The structure consists of:
- A quinoline ring at the 8-position,
- A sulfonamide group ,
- A benzoic acid moiety at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways associated with cell growth and apoptosis, making it a candidate for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been studied for its potential anticancer properties. It appears to influence cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : Another investigation highlighted its ability to induce apoptosis in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Quinoline-8-sulfonyl)benzoic acid | Similar structure but lacks the amide linkage | Different reactivity due to absence of amide group |
4-(Quinoline-8-sulfonamido)phenylacetic acid | Contains an acetic acid moiety instead of benzoic acid | Variation in biological activity due to different substituents |
4-(Quinoline-8-sulfonamido)benzamide | Features a benzamide moiety instead of benzoic acid | Potentially different pharmacological properties |
Applications in Medicinal Chemistry
Given its biological activities, this compound is being explored for various applications:
- Drug Development : Its unique properties make it a candidate for developing new antimicrobial and anticancer drugs.
- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.
Properties
IUPAC Name |
4-(quinolin-8-ylsulfonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVTLMGAPBCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354581 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-64-1 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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